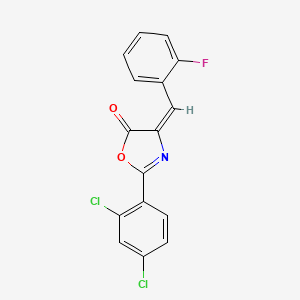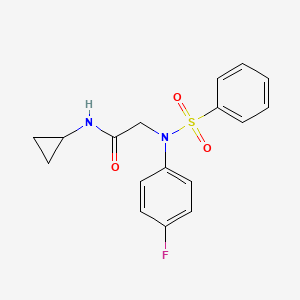
3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide, also known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPCA is a member of the acrylamide family, which is a group of organic compounds that have been extensively studied due to their unique properties and potential applications in different fields.
Scientific Research Applications
3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide is in the field of cancer research. Studies have shown that 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Another area of scientific research where 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has shown potential is in the field of neuroscience. Studies have shown that 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has anxiolytic and antidepressant effects in animal models. 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins in the body. 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell differentiation. 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has also been shown to inhibit the activity of protein kinase C, which is a protein that plays a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has been shown to have a wide range of biochemical and physiological effects in the body. Studies have shown that 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide can increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has also been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to changes in gene expression and cell differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide in lab experiments is its potent anti-cancer activity. 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research in the field of cancer therapy. Another advantage of using 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide is its anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of mood disorders.
One of the limitations of using 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experimental setups. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for research on 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide. One area of research is to further explore its potential applications in cancer therapy. Studies could focus on developing more effective formulations of 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide and testing its efficacy in animal models.
Another area of research is to investigate the mechanism of action of 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide in more detail. Studies could focus on identifying the specific enzymes and proteins that are targeted by 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide and elucidating the downstream effects of these interactions.
Finally, research could focus on exploring the potential applications of 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide in other areas of scientific research, such as neuroscience and immunology. Studies could investigate the anxiolytic and antidepressant effects of 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide in more detail and explore its potential as a treatment for mood disorders.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-N-(4-methylbenzyl)acrylamide involves the reaction between 2-chlorobenzylamine and 4-methylbenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The yield of the reaction is typically around 70-80%.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-13-6-8-14(9-7-13)12-19-17(20)11-10-15-4-2-3-5-16(15)18/h2-11H,12H2,1H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOTMFHDXHOLQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole](/img/structure/B5793582.png)



![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)




![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)

